Welcome to the BenchChem Online Store!
molecular formula C8H12F2O2 B8433049 Ethyl 1-(difluoromethyl)cyclobutanecarboxylate

Ethyl 1-(difluoromethyl)cyclobutanecarboxylate

Cat. No. B8433049
M. Wt: 178.18 g/mol
InChI Key: IEWNBUASVSSNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 235A (0.24 g, 1.347 mmol) in ethanol (3.5 mL), THF (3.5 mL) was added NaOH (0.162 g, 4.04 mmol) in water (3 mL) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated and the residue was diluted with water (3 mL) and extracted with ethyl acetate. The aqueous layer was then acidified to pH 3-4 using an aqueous solution of 1.5 N HCl and extracted with ethyl acetate (3×25 mL) The combined organic layer was washed with water, dried over Na2SO4, filtered and the filtrate concentrated. The residual mass was then azeotroped with toluene to afford Intermediate 235B as a brown solid (0.12 g, 59% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.33 (s, 1H), 6.55-5.94 (m, 1H), 3.28-3.03 (m, 2H), 2.41-2.10 (m, 2H), 2.00-1.68 (m, 2H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1([C:7]([O:9]CC)=[O:8])[CH2:6][CH2:5][CH2:4]1.[OH-].[Na+]>C(O)C.C1COCC1.O>[F:1][CH:2]([F:12])[C:3]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
FC(C1(CCC1)C(=O)OCC)F
Name
Quantity
0.162 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL) The combined organic layer
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residual mass was then azeotroped with toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1(CCC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.